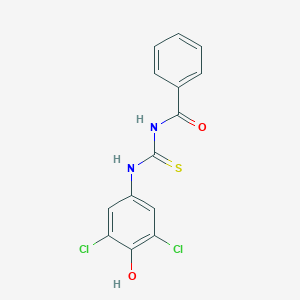![molecular formula C17H19N3O2 B244895 N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B244895.png)
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a nicotinamide moiety linked to a phenyl ring substituted with a pentanoylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Nicotinamide Moiety: Nicotinic acid is converted to nicotinamide through an amide formation reaction.
Substitution Reaction: The phenyl ring is functionalized with a pentanoylamino group through a substitution reaction. This can be achieved by reacting the appropriate aniline derivative with pentanoyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The nicotinamide moiety is then coupled with the substituted phenyl ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pentanoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring or nicotinamide moiety.
Reduction: Reduced forms of the compound, potentially altering the amide or phenyl ring.
Substitution: Various substituted derivatives depending on the substituents introduced.
科学的研究の応用
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler compound with a similar nicotinamide moiety but lacking the substituted phenyl ring.
N-phenyl nicotinamide: Similar structure but without the pentanoylamino group.
N-[3-(butanoylamino)phenyl]nicotinamide: Similar structure with a butanoylamino group instead of a pentanoylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C17H19N3O2 |
|---|---|
分子量 |
297.35 g/mol |
IUPAC名 |
N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O2/c1-2-3-9-16(21)19-14-7-4-8-15(11-14)20-17(22)13-6-5-10-18-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22) |
InChIキー |
MHSPIEJXDVPJRF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)
![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)
![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
![3,5-dimethoxy-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide](/img/structure/B244820.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-2-furamide](/img/structure/B244831.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)
![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B244833.png)

![2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244836.png)
![2-[(2-methoxy-3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244840.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-4-tert-butylbenzamide](/img/structure/B244843.png)
